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Foundational

Physical and chemical properties of 2-Fluoro-4-methoxycyclohexan-1-amine

A Predictive Technical Guide to 2-Fluoro-4-methoxycyclohexan-1-amine A Note on Data Availability: Detailed experimental data for 2-fluoro-4-methoxycyclohexan-1-amine is not extensively available in public literature. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Technical Guide to 2-Fluoro-4-methoxycyclohexan-1-amine

A Note on Data Availability: Detailed experimental data for 2-fluoro-4-methoxycyclohexan-1-amine is not extensively available in public literature. This guide has been constructed by a Senior Application Scientist to provide a predictive overview based on the well-established principles of organic chemistry and data from structurally analogous compounds. All properties and protocols should be considered hypothetical until validated by direct experimentation.

Introduction: A Novel Building Block for Drug Discovery

2-Fluoro-4-methoxycyclohexan-1-amine is a substituted cycloaliphatic amine that holds significant potential as a scaffold in medicinal chemistry. Its structure combines three key functional groups—a primary amine, a methoxy ether, and a fluorine atom—on a conformationally complex cyclohexane ring. Each of these components can be strategically utilized to modulate the physicochemical and pharmacological properties of a larger molecule.

The introduction of a fluorine atom is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The amine group serves as a versatile synthetic handle and a key site for biological interactions, while the methoxy group can influence solubility and receptor binding. This guide provides a predictive analysis of the core properties of this molecule, offering a foundational understanding for researchers in drug development.

Molecular Structure and Stereoisomerism

The chemical structure of 2-fluoro-4-methoxycyclohexan-1-amine is characterized by a cyclohexane ring with three substituents. The presence of multiple stereocenters gives rise to several possible diastereomers and enantiomers. The relative orientation of these substituents (cis/trans) will significantly impact the molecule's three-dimensional shape, conformational preferences, and ultimately its biological activity.

The cyclohexane ring will adopt a chair conformation to minimize steric strain. The substituents (amine, fluorine, and methoxy group) can occupy either axial or equatorial positions. The thermodynamically most stable conformation will be the one that minimizes steric interactions, particularly 1,3-diaxial interactions.

Figure 1: A 2D representation of the all-cis and one possible trans isomer of 2-fluoro-4-methoxycyclohexan-1-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-fluoro-4-methoxycyclohexan-1-amine, based on data from analogous compounds such as 4-methoxycyclohexylamine and cyclohexylamine.[3][4][5]

PropertyPredicted ValueRationale and References
Molecular Formula C₇H₁₄FNOBased on chemical structure.[6]
Molecular Weight 147.19 g/mol Based on chemical structure.[6]
Boiling Point ~180-195 °CExpected to be higher than 4-methoxycyclohexylamine (174.5 °C) due to the increased polarity and molecular weight from the fluorine atom.[3]
pKa (of conjugate acid) 9.5 - 10.5The electron-withdrawing fluorine atom at the 2-position is expected to decrease the basicity of the amine compared to cyclohexylamine (pKa ~10.6).[4] This effect can modulate the bioavailability of drugs.[7][8]
LogP 1.0 - 2.0The methoxy group increases lipophilicity compared to cyclohexylamine, while the fluorine atom also contributes to increased lipophilicity.[2][9]
Appearance Colorless to light yellow liquidTypical for aliphatic amines.[5]
Solubility Miscible with water and common organic solventsThe amine and methoxy groups will allow for hydrogen bonding with water, while the cyclohexane backbone provides nonpolar character.

Predicted Chemical Reactivity and Synthetic Pathways

The chemical reactivity of 2-fluoro-4-methoxycyclohexan-1-amine is primarily dictated by the nucleophilic and basic nature of the primary amine group.

  • As a Nucleophile: The amine can readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. This makes it a valuable building block for creating more complex molecules.

  • As a Base: The amine will form salts with acids. The basicity is expected to be slightly lower than that of unsubstituted cyclohexylamines due to the inductive electron-withdrawing effect of the adjacent fluorine atom.[7][8]

A plausible synthetic route to 2-fluoro-4-methoxycyclohexan-1-amine could involve the reductive amination of a fluorinated methoxycyclohexanone precursor.

start 2-Fluoro-4-methoxycyclohexanone reagents NH₃, Reductant (e.g., NaBH₃CN) start->reagents Reductive Amination product 2-Fluoro-4-methoxycyclohexan-1-amine reagents->product

Figure 2: Proposed synthetic workflow for 2-fluoro-4-methoxycyclohexan-1-amine via reductive amination.

Hypothetical Experimental Protocols

The following are generalized protocols that would be suitable for the synthesis and characterization of 2-fluoro-4-methoxycyclohexan-1-amine.

Synthesis: Reductive Amination
  • Reaction Setup: To a solution of 2-fluoro-4-methoxycyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the cyclohexane ring protons, the methoxy group protons, and the amine protons.

    • ¹³C NMR: Would show distinct signals for each of the seven carbon atoms. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: Would show a single resonance, with coupling to adjacent protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: Would display characteristic N-H stretching bands for the primary amine around 3300-3400 cm⁻¹ and C-O stretching for the ether around 1100 cm⁻¹.

Applications in Drug Development

The unique combination of functional groups in 2-fluoro-4-methoxycyclohexan-1-amine makes it a promising scaffold for several therapeutic areas.

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[7][8] This can prolong the half-life of a drug.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.[1][2][9]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine group, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

  • Conformational Control: The rigid cyclohexane core and the stereochemistry of the substituents can be used to lock a molecule into a specific conformation that is optimal for binding to a biological target.

Safety and Handling

As with all aliphatic amines, 2-fluoro-4-methoxycyclohexan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is predicted to be corrosive and may cause skin and eye irritation.[5][10] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While detailed experimental data is currently sparse, a predictive analysis based on fundamental chemical principles and analogous structures reveals that 2-fluoro-4-methoxycyclohexan-1-amine is a molecule with significant potential. Its unique combination of a fluorinated, conformationally defined cyclohexane scaffold with a versatile primary amine makes it an attractive building block for the development of novel therapeutics with enhanced pharmacological properties. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Taylor, R. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-851.
  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • Jadhav, S. A., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 225-242.
  • Terry, L. S., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 981.
  • LookChem. (n.d.). 4-Methoxycyclohexylamine.
  • ChemBK. (n.d.). 1-Aminocyclohexane.
  • EvitaChem. (n.d.). 2-Fluoro-4,6-dimethylcyclohexan-1-amine.
  • PubChem. (n.d.). 4-Methylcyclohexylamine.
  • Sigma-Aldrich. (n.d.). 2-fluoro-4-methylcyclohexan-1-amine.
  • Advanced ChemBlocks. (n.d.). rel-(1R,2R,4R)-2-fluoro-4-methoxycyclohexan-1-amine.
  • PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid.
  • PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine.
  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE.
  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE.

Sources

Exploratory

Stereoisomers and Conformational Analysis of 2-Fluoro-4-methoxycyclohexan-1-amine: A Technical Guide for Drug Development

Executive Summary The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern medicinal chemistry. 2-Fluoro-4-methoxycyclohexan-1-amine represents a highly functionalized cyclohexane sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern medicinal chemistry. 2-Fluoro-4-methoxycyclohexan-1-amine represents a highly functionalized cyclohexane scaffold where steric bulk, stereoelectronic hyperconjugation, and electrostatic polarization compete to dictate the molecule's 3D architecture. Understanding the conformational ensemble of this molecule is critical for drug development professionals aiming to modulate amine pKa​ , lock bioactive conformations, and optimize pharmacokinetic profiles.

This whitepaper provides an in-depth conformational analysis of 2-Fluoro-4-methoxycyclohexan-1-amine, detailing its stereochemical framework, thermodynamic A-values, and a self-validating Nuclear Magnetic Resonance (NMR) protocol for empirical structural elucidation.

Stereochemical Architecture

The cyclohexane ring of 2-Fluoro-4-methoxycyclohexan-1-amine contains three distinct stereocenters (C1, C2, and C4). This configuration yields 23=8 possible stereoisomers, which resolve into four diastereomeric pairs of enantiomers. The relative stereochemistry (cis/trans relationships) between the amine, fluorine, and methoxy groups fundamentally alters the molecule's energy landscape.

Stereoisomers Root 2-Fluoro-4-methoxycyclohexan-1-amine (3 Stereocenters = 8 Isomers) TransTrans 1,2-trans, 1,4-trans (±)-1R,2R,4R Root->TransTrans CisTrans 1,2-cis, 1,4-trans (±)-1R,2S,4R Root->CisTrans TransCis 1,2-trans, 1,4-cis (±)-1R,2R,4S Root->TransCis CisCis 1,2-cis, 1,4-cis (±)-1R,2S,4S Root->CisCis

Fig 1. Stereoisomeric classification of 2-Fluoro-4-methoxycyclohexan-1-amine.

Conformational Thermodynamics & Stereoelectronic Effects

The preferred chair conformation of any substituted cyclohexane is governed by the minimization of 1,3-diaxial interactions. The energetic cost of placing a substituent in the axial versus the equatorial position is quantified by its A-value ( ΔG∘ ).

Quantitative A-Value Matrix

To predict the baseline steric strain of our scaffold, we must evaluate the independent A-values of the three functional groups[1].

Table 1: Thermodynamic A-Values of Substituents

SubstituentPositionA-Value ( ΔG∘ , kcal/mol)Equatorial Preference
-NH₂ C1~1.20 - 1.60Strong
-OCH₃ C4~0.60Moderate
-F C2~0.25Weak

Note: The highly electronegative fluorine atom has an unusually low A-value (~0.25 kcal/mol in the gas phase) due to its small van der Waals radius, making it highly tolerant of the axial position[2].

The Fluorine Gauche Effect

While steric A-values favor all-equatorial conformations, stereoelectronic effects can override steric penalties. In 2-Fluoro-4-methoxycyclohexan-1-amine, the 1,2-relationship between the electronegative fluorine and the amine nitrogen introduces the 3[3].

When the C-F and C-N bonds are gauche to one another (dihedral angle ~60°), the conformation is stabilized by two causal factors:

  • Hyperconjugation: Donation of electron density from the adjacent σC−H​ bonding orbital into the strongly accepting σC−F∗​ antibonding orbital.

  • Electrostatic Polarization: An attractive electrostatic interaction between the partially negative fluorine ( Fδ− ) and the amine, which is especially pronounced if the amine is protonated ( N+ ) at physiological pH[4].

Conformational Energy Deconvolution: The (1R,2R,4R) Diastereomer

Let us analyze the 1,2-trans, 1,4-trans diastereomer. This specific relative stereochemistry allows for an extreme conformational dichotomy: an all-equatorial (e,e,e) chair and an all-axial (a,a,a) chair.

Table 2: Conformational Energy Matrix for (1R,2R,4R)

ConformerC1 (-NH₂)C2 (-F)C4 (-OCH₃)Steric PenaltyGauche StabilizationNet ΔG
A (e,e,e) EqEqEq0.00 kcal/molYes (~ -0.50 kcal/mol)-0.50 kcal/mol
B (a,a,a) AxAxAx+2.05 kcal/molNo+2.05 kcal/mol

Experimental Protocol: Self-Validating NMR Elucidation

To empirically validate the conformational ensemble, a robust, self-validating Variable-Temperature (VT) NMR protocol is required. This workflow relies on the principle that at low temperatures, the chair-chair interconversion rate drops below the NMR timescale, allowing direct observation of distinct conformers[5].

NMR_Workflow Prep 1. Sample Prep (Polar/Non-Polar) VT 2. VT-NMR (-90°C) (Freeze Conformers) Prep->VT Extract 3. Signal Integration (Direct K_eq) VT->Extract RT 4. 298K NMR (Time-Averaged J) Extract->RT Karplus 5. Karplus Analysis (Validate Angles) RT->Karplus

Fig 2. Self-validating VT-NMR workflow for conformational elucidation.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Prepare 0.05 M solutions of the synthesized compound in a non-polar solvent (e.g., C6​D12​ ) and a polar solvent (e.g., CD3​OD ). Causality: Comparing spectra across dielectric extremes isolates the electrostatic component of the gauche effect; polar solvents dampen electrostatic attraction, altering the equilibrium.

  • VT-NMR Acquisition (-90 °C): Cool the NMR probe to -90 °C. The chair-chair inversion barrier for substituted cyclohexanes is ~10 kcal/mol. At -90 °C, the inversion is "frozen," yielding distinct 19F and 1H resonances for the axial and equatorial conformers[5].

  • Direct Integration ( Keq​ ): Integrate the separated 19F signals. The ratio of the integrals directly provides the equilibrium constant ( Keq​ ), from which the exact free energy difference is calculated via ΔG∘=−RTlnKeq​ .

  • Room Temperature Acquisition (298K): Warm the sample to 298K. The signals will coalesce into a population-weighted time average. Extract the vicinal coupling constants ( 3JHF​ and 3JHH​ ).

  • Karplus Equation Validation: Apply the generalized Karplus equation to the 298K coupling constants. A large 3JHH​ (~10-12 Hz) indicates an antiperiplanar (axial-axial) relationship, while a smaller 3JHH​ (~3-4 Hz) indicates a gauche (equatorial-equatorial or axial-equatorial) relationship. Self-Validation: The dihedral angles back-calculated from the 298K Karplus analysis must mathematically align with the conformer populations directly integrated at -90 °C.

Implications in Drug Development

The precise conformational tuning of 2-Fluoro-4-methoxycyclohexan-1-amine has profound implications for rational drug design:

  • pKa​ Modulation: The strong inductive electron-withdrawing effect of the C2 fluorine significantly lowers the pKa​ of the C1 amine. This shifts the ionization equilibrium at physiological pH, directly enhancing membrane permeability and oral bioavailability.

  • Conformational Locking: By exploiting the 4[4], medicinal chemists can "lock" the cyclohexane ring into a specific geometry. This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in orders-of-magnitude increases in binding affinity.

  • Metabolic Shielding: The steric and electronic presence of the fluorine atom adjacent to the amine shields the molecule from rapid oxidative deamination by monoamine oxidase (MAO) enzymes, prolonging the drug's half-life.

References

  • Theoretical Evidence for the Relevance of n(F) → σ*(C–X) (X = H, C, O, S) Stereoelectronic Interactions. The Journal of Organic Chemistry - ACS Publications. 2

  • A value. Wikipedia. 1

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A - ACS Publications. 3

  • Origami with small molecules: exploiting the C–F bond as a conformational tool. PMC - NIH. 4

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. ResearchGate. 5

Sources

Foundational

The Strategic Incorporation of 2-Fluoro-4-methoxycyclohexan-1-amine in Modern Drug Discovery: A Technical Guide

Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1][2][3] This technical guide delves into the strategic value of a specific, yet underexplored, building block: 2-Fluoro-4-methoxycyclohexan-1-amine. We will explore its synthetic considerations, the nuanced effects of its constituent functional groups on molecular properties, and its potential to unlock novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated aliphatic scaffolds.

The Fluorine Advantage in Medicinal Chemistry

The strategic placement of fluorine atoms can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[1][2][4] The high electronegativity and small atomic size of fluorine allow it to alter electron distribution, pKa, and conformational preferences without significant steric hindrance.[1][3] This has led to the successful development of numerous fluorinated drugs across various therapeutic areas.[1][3] Specifically, the introduction of fluorine can:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement at physiological pH.[1][3]

  • Increase Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[1][4][5]

  • Improve Membrane Permeability: The inclusion of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][3]

The use of saturated carbocycles like cyclohexane has also gained prominence in drug design as they offer three-dimensional diversity, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry.[6] The combination of a cyclohexane scaffold with fluorine and other key functional groups, as seen in 2-Fluoro-4-methoxycyclohexan-1-amine, presents a compelling strategy for developing next-generation therapeutics.

Synthesis and Stereochemical Considerations

While a specific, optimized synthesis for 2-Fluoro-4-methoxycyclohexan-1-amine is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of analogous fluorinated cyclohexylamines. A key challenge in the synthesis of such molecules is the control of stereochemistry, as the relative orientation of the substituents on the cyclohexane ring will significantly impact the molecule's biological activity.

A potential synthetic approach could commence from a readily available starting material such as 4-methoxycyclohexanone.

Hypothetical Synthetic Workflow

G cluster_0 Synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine A 4-Methoxycyclohexanone B Enolate Formation A->B Base (e.g., LDA) C Electrophilic Fluorination B->C Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide) D 2-Fluoro-4-methoxycyclohexanone C->D E Reductive Amination D->E Ammonia, Reducing Agent (e.g., NaBH3CN) F 2-Fluoro-4-methoxycyclohexan-1-amine E->F

Caption: A potential synthetic pathway to 2-Fluoro-4-methoxycyclohexan-1-amine.

Detailed Experimental Protocol (Hypothetical)
  • Enolate Formation: 4-methoxycyclohexanone is dissolved in an aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate.

  • Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, for example, N-fluorobenzenesulfonimide (NFSI), in THF is then added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-fluoro-4-methoxycyclohexanone is then purified by column chromatography.

  • Reductive Amination: The purified ketone is dissolved in methanol, and an excess of ammonia is added. A reducing agent, such as sodium cyanoborohydride, is then added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Final Work-up and Purification: The reaction mixture is concentrated, and the residue is taken up in water and a suitable organic solvent. The pH is adjusted to be basic, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried and concentrated. The final product, 2-Fluoro-4-methoxycyclohexan-1-amine, is purified by an appropriate method, such as distillation or chromatography, to separate the different stereoisomers.

The Role of 2-Fluoro-4-methoxycyclohexan-1-amine in Drug Design

The unique combination of a fluorine atom, a methoxy group, and an amine on a cyclohexane scaffold makes 2-Fluoro-4-methoxycyclohexan-1-amine a highly attractive building block for medicinal chemists. Each functional group plays a distinct role in influencing the molecule's properties and its potential interactions with biological targets.

Influence on Physicochemical Properties
PropertyInfluence of Functional GroupsRationale
pKa of the Amine The fluorine atom at the 2-position will lower the pKa of the amine group.The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.
Lipophilicity (LogP) The fluorine and methoxy groups will increase lipophilicity compared to an unsubstituted cyclohexylamine.The methoxy group is lipophilic, and while fluorine's effect can be context-dependent, on an aliphatic ring, it generally increases lipophilicity.
Conformational Preference The substituents will influence the equilibrium between different chair conformations of the cyclohexane ring.The stereochemical arrangement of the bulky methoxy group and the electronegative fluorine atom will dictate the preferred axial or equatorial positions, which in turn will affect the overall shape of the molecule.
Potential for Novel Target Interactions

The strategic placement of the functional groups in 2-Fluoro-4-methoxycyclohexan-1-amine can lead to a variety of favorable interactions within a protein binding pocket.

G cluster_0 Binding Interactions of 2-Fluoro-4-methoxycyclohexan-1-amine cluster_1 Protein Binding Pocket Ligand 2-Fluoro-4-methoxy- cyclohexan-1-amine H_Bond_Acceptor Hydrogen Bond Acceptor (e.g., Carbonyl Oxygen) Ligand->H_Bond_Acceptor Amine (H-bond donor) H_Bond_Donor Hydrogen Bond Donor (e.g., Amide N-H) Ligand->H_Bond_Donor Fluorine (weak H-bond acceptor) Hydrophobic_Pocket Hydrophobic Pocket Ligand->Hydrophobic_Pocket Cyclohexyl Ring Polar_Residue Polar Residue (e.g., Serine, Threonine) Ligand->Polar_Residue Methoxy Oxygen (H-bond acceptor)

Caption: Potential binding interactions of 2-Fluoro-4-methoxycyclohexan-1-amine within a protein target.

The amine group can act as a hydrogen bond donor and can be protonated at physiological pH to form a salt bridge with an acidic residue in the binding pocket. The fluorine atom, while a weak hydrogen bond acceptor, can participate in favorable dipole-dipole interactions. The methoxy group's oxygen can also act as a hydrogen bond acceptor. The cyclohexane ring itself can fit into hydrophobic pockets, providing a scaffold for the optimal positioning of the other functional groups.

Future Perspectives and Conclusion

2-Fluoro-4-methoxycyclohexan-1-amine represents a promising, yet underutilized, building block in the medicinal chemist's toolbox. Its unique combination of a fluorinated aliphatic scaffold with strategically placed polar functional groups offers a multitude of opportunities to fine-tune the properties of drug candidates. Further exploration of efficient and stereoselective synthetic routes to access different isomers of this compound is warranted. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of building blocks like 2-Fluoro-4-methoxycyclohexan-1-amine will undoubtedly play a crucial role in the future of drug discovery.

References

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC. (2017, April 19). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025, October 12). Retrieved from [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Retrieved from [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - ResearchGate. Retrieved from [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (2023, September 1). Retrieved from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (2024, May 19). Retrieved from [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif - Beilstein Journals. Retrieved from [Link]

  • Some examples of experimentally reported fluorinated cyclohexanes. The... - ResearchGate. Retrieved from [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC. Retrieved from [Link]

Sources

Exploratory

Predictive Profiling of 2-Fluoro-4-methoxycyclohexan-1-amine: pKa, Lipophilicity, and ADME Implications

Executive Summary In modern medicinal chemistry, the precise modulation of an aliphatic amine’s basicity and lipophilicity is critical for optimizing passive membrane permeability, reducing P-glycoprotein (Pgp) mediated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the precise modulation of an aliphatic amine’s basicity and lipophilicity is critical for optimizing passive membrane permeability, reducing P-glycoprotein (Pgp) mediated efflux, and enhancing central nervous system (CNS) penetration[1]. 2-Fluoro-4-methoxycyclohexan-1-amine represents a highly functionalized cycloalkyl building block designed to achieve these exact pharmacokinetic goals.

By strategically installing a highly electronegative fluorine atom at the β -position and a methoxy group at the γ / δ -position of a cyclohexylamine scaffold, drug developers can profoundly alter the molecule's ionization profile. This technical whitepaper provides an in-depth mechanistic analysis of the predicted pKa and lipophilicity (LogP/LogD) of 2-fluoro-4-methoxycyclohexan-1-amine, supported by foundational chemical principles, computational modeling benchmarks, and field-proven experimental validation protocols.

Mechanistic Determinants of pKa

The acid dissociation constant (pKa) of the conjugate acid of an aliphatic amine dictates its ionization state at physiological pH (7.4). The unsubstituted parent molecule, cyclohexylamine, is a strong organic base with an experimentally validated pKa of 10.64[2].

The introduction of substituents onto the cyclohexane ring modulates this basicity via through-bond inductive effects (-I) and through-space electrostatic interactions .

The β -Fluorine Inductive Effect

Fluorine is the most electronegative element. When placed at the β -position relative to an amine (C2), it exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the basic nitrogen, strongly destabilizing the positively charged conjugate acid (ammonium ion). Extensive structure-activity relationship (SAR) studies demonstrate that each β -fluorine atom in an aliphatic system typically depresses the amine pKa by approximately 1.7 units [3].

The Methoxy Inductive Attenuation

The methoxy (-OCH3) group at C4 acts as a secondary electron-withdrawing group. Because inductive effects attenuate exponentially with topological distance (typically by a factor of 0.5 per σ -bond), the impact of the C4 methoxy group is milder than the C2 fluorine[3]. It is predicted to lower the pKa by an additional 0.3 to 0.4 units .

Stereochemical and Conformational Nuances

The exact pKa will vary slightly depending on the specific diastereomer (e.g., (1R,2R,4R) vs (1R,2S,4R))[4][5]. If the amine and fluorine are cis (gauche conformation), intramolecular hydrogen bonding between the protonated amine and the fluorine atom can occur. This interaction can partially stabilize the conjugate acid, slightly buffering the pKa drop compared to a strictly trans (antiperiplanar) arrangement[6].

pKa_Modulation A Cyclohexylamine Base pKa: 10.64 B β-Fluorination ΔpKa: -1.70 Strong -I Effect A->B C C4-Methoxylation ΔpKa: -0.30 Mild -I Effect B->C D Target Molecule Predicted pKa: ~8.64 C->D

Figure 1: Additive inductive effects driving the pKa modulation of cyclohexylamine.

Lipophilicity Profiling: LogP vs. LogD_{7.4}

Lipophilicity is traditionally measured as the partition coefficient (LogP) of the neutral species, but the distribution coefficient (LogD) at pH 7.4 is the true metric for physiological partitioning.

The "Janus Face" of Fluorinated Cycloalkanes

While fluorine is often assumed to increase lipophilicity, its behavior in saturated aliphatic rings is complex. The highly polarized C-F bond creates a strong local dipole, which can actually increase hydrophilicity in certain conformations—a phenomenon termed the "Janus face" effect[7]. Combined with the polar methoxy group, the intrinsic LogP of 2-fluoro-4-methoxycyclohexan-1-amine is predicted to be lower than that of unsubstituted cyclohexylamine (LogP ~1.5)[2], landing near 1.1 .

The Henderson-Hasselbalch Advantage

The true value of fluorinating this scaffold lies in its impact on LogD_{7.4} . By lowering the pKa from 10.64 to ~8.64, the fraction of the highly lipophilic neutral species at physiological pH increases dramatically.

Using the Henderson-Hasselbalch equation for a base:

LogDpH​=LogPneutral​−log(1+10pKa−pH)
  • Unsubstituted Cyclohexylamine: 1.5−log(1+1010.64−7.4)≈−1.74

  • 2-Fluoro-4-methoxycyclohexan-1-amine: 1.1−log(1+108.64−7.4)≈−0.16

Quantitative Data Summary
PropertyCyclohexylamine (Reference)2-Fluoro-4-methoxycyclohexan-1-amine (Predicted)Primary Driving Force
Intrinsic pKa 10.64~8.64 β -Fluorine (-I effect)
LogP (Neutral) 1.50~1.10Polar C-F dipole & Methoxy group
% Ionized at pH 7.4 >99.9%~94.5%Shift in Acid-Base Equilibrium
LogD at pH 7.4 -1.74-0.16Increased fraction of neutral species

(Note: Computational predictions utilizing machine learning models like Epik[8] or MoKa[9] generally yield a Root Mean Square Error (RMSE) of ~0.7 pKa units for complex aliphatic amines).

Experimental Validation Protocols

To transition from in silico predictions to validated ADME data, a self-validating experimental workflow is required. The following methodologies detail the industry-standard approaches for empirical determination.

Experimental_Workflow S1 1. Compound Sourcing & QC (NMR, LC-MS Purity >95%) S2 2. Potentiometric Titration (Aqueous/Cosolvent system) S1->S2 S3 3. Shake-Flask Partitioning (Octanol/PBS pH 7.4) S1->S3 S5 5. Data Synthesis (pKa, LogP, LogD determination) S2->S5 S4 4. LC-MS/MS Quantification (Aqueous vs Organic Phase) S3->S4 S4->S5

Figure 2: Self-validating experimental workflow for physicochemical property determination.

Protocol A: Potentiometric pKa Determination

Because 2-fluoro-4-methoxycyclohexan-1-amine lacks a strong UV chromophore, UV-metric titration is unsuitable. Potentiometric titration is the gold standard.

  • Preparation: Dissolve 1-2 mg of the analyte in 1.5 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Cosolvent Titration (if solubility is limited): If the neutral species precipitates, perform titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration Execution: Acidify the solution to pH 2.0 using 0.5 M HCl to fully protonate the amine. Titrate with standardized 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption, raising the pH to 11.0.

  • Data Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures, extrapolating to 0% cosolvent to find the true aqueous pKa.

Protocol B: Shake-Flask LC-MS LogD_{7.4} Determination
  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4.

  • Phase Saturation: Mutually saturate 1-octanol and the PBS buffer by stirring them together for 24 hours at 25°C, then separate the phases.

  • Partitioning: Dissolve the compound in the octanol phase to a concentration of 1 mM. Add equal volumes (e.g., 1 mL each) of the spiked octanol and the PBS buffer into a glass vial.

  • Equilibration: Agitate the vial on a mechanical shaker for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (using Multiple Reaction Monitoring for the specific mass transition of the amine).

  • Calculation: Calculate LogD_{7.4} as log10​(AreaAqueous​AreaOctanol​​) .

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-4-methoxycyclohexan-1-amine

Executive Summary In modern rational drug design, the strategic incorporation of functionally dense alicyclic systems is paramount for optimizing both pharmacodynamics (PD) and pharmacokinetics (PK). 2-Fluoro-4-methoxycy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the strategic incorporation of functionally dense alicyclic systems is paramount for optimizing both pharmacodynamics (PD) and pharmacokinetics (PK). 2-Fluoro-4-methoxycyclohexan-1-amine emerges as a highly specialized building block, offering a unique combination of hydrogen-bond accepting capability, stereoelectronic rigidity, and metabolic resistance. As a Senior Application Scientist, I have structured this guide to detail the physicochemical parameters of this compound and provide field-proven methodologies for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Nomenclature

Accurate molecular characterization is the first step in any robust drug development pipeline. The quantitative data for 2-Fluoro-4-methoxycyclohexan-1-amine is summarized below. Notably, while the compound and its stereoisomers are commercially available for advanced research, a formal Chemical Abstracts Service (CAS) registry number remains unassigned across major chemical inventories[1].

ParameterSpecification
Chemical Name 2-Fluoro-4-methoxycyclohexan-1-amine
Molecular Weight 147.19 g/mol [2]
Molecular Formula C7H14FNO[3]
CAS Registry Number Unassigned / N/A[1]
Stereoisomeric Examples (1R,2S,4R)-rel[1], (1R,2R,4R)-rel[3]
SMILES (rel-1R,2S,4R) N[C@H]1CCC1[1]
Typical Purity >97% (Validated via LC-MS/NMR)[3]

Mechanistic Rationale in Pharmacophore Design

The selection of 2-Fluoro-4-methoxycyclohexan-1-amine over a standard cyclohexylamine is driven by strict structural causality:

  • The Stereoelectronic Fluorine Effect: The introduction of a highly electronegative fluorine atom at the C2 position exerts a strong inductive pull, significantly lowering the pKa of the adjacent primary amine. This causality is critical: a lower pKa increases the fraction of unprotonated amine at physiological pH (7.4), thereby enhancing passive membrane permeability (LogD). Furthermore, the gauche effect between the fluorine and the amine nitrogen restricts the cyclohexane ring into a rigidified chair conformation, minimizing the entropic penalty upon target binding.

  • Metabolic Shielding via Methoxy Substitution: Positioned at C4, the methoxy (-OMe) group serves as a potent hydrogen bond acceptor. Unlike a hydroxyl (-OH) group, the methoxy ether is not susceptible to Phase II glucuronidation, effectively extending the biological half-life of the resulting pharmacophore while maintaining necessary aqueous solubility.

Systems Workflow Diagram

The following diagram illustrates the logical workflow of integrating this building block into a lead compound, highlighting the divergent PD and PK benefits.

G A 2-Fluoro-4-methoxycyclohexan-1-amine (MW: 147.19) B Amide Coupling / Alkylation (Synthetic Integration) A->B Reagent Input C Fluorinated Pharmacophore B->C Yields Lead D Target Engagement (H-Bonding) C->D Pharmacodynamics E Metabolic Stability (CYP450 Blockade) C->E Pharmacokinetics

Workflow of 2-Fluoro-4-methoxycyclohexan-1-amine integration in drug discovery.

Experimental Methodology: Sterically Hindered Amide Coupling

Because the amine is sterically hindered (bound to a secondary cyclohexyl carbon) and electronically deactivated (by the adjacent fluorine), standard coupling agents (e.g., EDC/NHS) often result in poor yields. The following protocol utilizes HATU, a highly active uronium-based coupling reagent, designed as a self-validating system.

Phase 1: Carboxylic Acid Activation

Procedure : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0°C for 15 minutes. Causality & Self-Validation : HATU is strictly required to overcome the steric hindrance and electronic deactivation of the fluorinated amine. The 0°C environment suppresses base-catalyzed epimerization of the carboxylic acid. Self-Validation Checkpoint: To confirm active HOAt-ester formation before amine addition, extract a 1 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester confirms successful activation.

Phase 2: Nucleophilic Addition

Procedure : Introduce 2-Fluoro-4-methoxycyclohexan-1-amine (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to ambient temperature and stir for 2 hours. Causality : The adjacent highly electronegative fluorine atom lowers the nucleophilicity of the primary amine. Maintaining a high concentration of DIPEA (3.0 eq total) ensures the amine remains entirely in its unprotonated state, driving the reaction to completion despite its deactivated nature.

Phase 3: Quench and Phase-Separation Workup

Procedure : Dilute the crude mixture with Ethyl Acetate (EtOAc) and perform sequential washes: 1x saturated aqueous NaHCO3, 1x 1M HCl, and 3x saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Causality & Self-Validation : This specific wash sequence acts as a self-validating purification system. The NaHCO3 wash neutralizes and removes acidic HOAt byproducts. The 1M HCl wash protonates and extracts any unreacted fluorinated amine into the aqueous layer. Finally, the triple brine wash is a thermodynamic necessity to partition the highly polar DMF solvent out of the EtOAc layer, preventing solvent contamination during downstream silica gel chromatography.

Analytical Validation Parameters

To ensure the integrity of the synthesized derivative, the following analytical parameters must be met:

  • LC-MS : Utilizing a C18 column with a generic H2O/MeCN (0.1% Formic Acid) gradient, the final product should display a prominent [M+H]+ peak.

  • 19F NMR : Critical for confirming the integrity of the fluorinated center. The fluorine signal will typically appear between -180 and -200 ppm (relative to CFCl3). The characteristic multiplet splitting due to 19F-1H scalar coupling (e.g., 2J_FH and 3J_FH) serves as definitive proof of the relative stereochemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Protocol for 2-Fluoro-4-methoxycyclohexan-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary The incorporation of fluorinated aliphatic rings into...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

The incorporation of fluorinated aliphatic rings into pharmacophores is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity. However, coupling carboxylic acids with 2-fluoro-4-methoxycyclohexan-1-amine presents distinct synthetic challenges. As a Senior Application Scientist, I have designed this protocol to address the specific stereoelectronic hurdles of this substrate. By utilizing a highly reactive uronium-based coupling reagent (HATU) and a carefully staged addition sequence, this methodology ensures high-yielding amide bond formation while suppressing epimerization and side reactions.

Mechanistic Rationale & Substrate Profiling

To achieve high yields, one must first understand the causality behind the molecule's sluggish reactivity. The difficulty in coupling 2-fluoro-4-methoxycyclohexan-1-amine stems from two primary factors:

  • Inductive Deactivation (-I Effect): The highly electronegative fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This significantly reduces the electron density on the adjacent C1 primary amine, lowering its pKa​ and inherent nucleophilicity compared to unfunctionalized cyclohexylamines [1].

  • Conformational Locking & Hyperconjugation: NMR and computational studies of cis-2-halocyclohexylamines demonstrate that these systems strongly prefer the ea (equatorial amine, axial halogen) conformation. This preference is driven by hyperconjugative stabilization ( σC−H​→σC−F∗​ ) [2]. While the equatorial position makes the amine sterically accessible, the axial fluorine maintains a rigid dipole that repels incoming nucleophilic trajectories and disrupts solvent stabilization during the transition state.

To overcome this deactivation, standard carbodiimides (like EDC/HOBt) are insufficient. We must employ HATU , which generates an extremely electrophilic 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in the HOAt leaving group provides critical anchimeric assistance (intramolecular hydrogen bonding), guiding the deactivated fluoroamine into the transition state.

Reagent Selection & Causality Matrix

The following table summarizes the quantitative data and logical rationale behind selecting the optimal coupling conditions for deactivated α / β -fluoroamines.

Coupling ReagentActivation IntermediateRelative ReactivityEpimerization RiskExpected YieldByproduct Removal Strategy
HATU / DIPEA OAt Active EsterVery High Low85 - 95% Aqueous Wash + Silica Gel
T3P / Pyridine Phosphonic AnhydrideHighVery Low80 - 90%Simple Aqueous Wash
EDC / HOBt OBt Active EsterModerateModerate40 - 60%Aqueous Wash
DCC / DMAP O-AcylisoureaLow (Sluggish)High< 40%Filtration (DCU removal)

Note: While T3P is an excellent alternative for late-stage scale-up due to its benign water-soluble byproducts, HATU is prioritized in this protocol for its superior kinetic profile with highly deactivated nucleophiles.

Experimental Workflows & Mechanistic Pathways

Mechanism RCOOH Carboxylic Acid Intermediate OAt-Active Ester (Highly Electrophilic) RCOOH->Intermediate Deprotonation & HATU Activation HATU HATU Reagent HATU->Intermediate Base DIPEA (Base) Base->Intermediate Transition Tetrahedral Intermediate (Anchimeric Assistance) Intermediate->Transition Nucleophilic Attack Amine 2-Fluoro-4-methoxycyclohexan-1-amine (Deactivated Nucleophile) Amine->Transition Overcomes -I effect of C2-Fluorine Product Target Amide + HOAt Transition->Product Elimination

Fig 1: Mechanistic pathway of HATU-mediated coupling with deactivated fluoroamines.

Workflow Step1 1. Pre-activation Acid + HATU in DMF Step2 2. Base Addition Add DIPEA (Stir 15 min) Step1->Step2 Step3 3. Nucleophile Addition Add Fluoroamine Step2->Step3 Step4 4. Coupling Stir at RT (4-12 hrs) Step3->Step4 Step5 5. Aqueous Workup EtOAc / LiCl / Citric Acid Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2: Step-by-step workflow for the HATU-mediated amide coupling process.

Detailed Experimental Protocol

This protocol is designed as a self-validating system : the distinct color change during pre-activation visually confirms active ester formation before the precious amine is introduced. Furthermore, the sequential aqueous workup chemically validates purity by systematically stripping specific reaction components, ensuring only the neutral amide product reaches the chromatography stage.

Materials Required (1.0 mmol scale)
  • Carboxylic Acid Partner : 1.0 eq (1.0 mmol)

  • 2-Fluoro-4-methoxycyclohexan-1-amine : 1.1 eq (1.1 mmol)

  • HATU : 1.2 eq (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) : 3.0 eq (3.0 mmol)

  • Anhydrous DMF : 5.0 mL

Step-by-Step Methodology
  • Pre-activation Phase: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL) under an inert atmosphere (N2 or Ar).

  • Base-Promoted Esterification: Add DIPEA (3.0 mmol) dropwise to the solution at room temperature. Stir the mixture for exactly 15–20 minutes.

    • Self-Validation Check: The solution will transition from clear to a pale/bright yellow, confirming the successful generation of the OAt-active ester. Do not exceed 30 minutes to prevent degradation of the active ester.

  • Nucleophile Introduction: Dissolve 2-fluoro-4-methoxycyclohexan-1-amine (1.1 mmol) in the remaining anhydrous DMF (1.0 mL). Add this solution dropwise to the pre-activated ester mixture.

  • Coupling Reaction: Stir the reaction mixture at room temperature ( 20−25∘C ). Due to the deactivated nature of the amine, full conversion typically requires 4 to 12 hours. Monitor via LC-MS.

  • Orthogonal Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer successively to systematically isolate the product:

    • 5% Aqueous LiCl (3 x 15 mL): Causality: DMF is highly soluble in EtOAc; LiCl forces the DMF into the aqueous phase, preventing it from carrying polar impurities into your isolated organic layer.

    • Saturated Aqueous NaHCO3 (1 x 15 mL): Neutralizes and removes any unreacted carboxylic acid and acidic HOAt byproducts.

    • 10% Citric Acid or 1M HCl (1 x 15 mL): Protonates and removes unreacted fluoroamine and trace DIPEA.

    • Brine (1 x 15 mL): Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the analytically pure amide.

Reaction Monitoring & Troubleshooting

ParameterTarget MetricAnalytical MethodCorrective Action if Failed
Active Ester Formation >95% conversion within 15 minLC-MS (quench aliquot in MeOH)Add 0.2 eq additional HATU and verify anhydrous conditions.
Amine Conversion >90% conversion within 12 hrsLC-MS / TLC (Ninhydrin stain)Warm reaction to 40∘C ; add an additional 1.0 eq DIPEA.
Epimerization <2% diastereomeric excess lossChiral HPLCSwitch coupling system to T3P (50% in EtOAc) with Pyridine base.

References

  • Title: α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion Source: Fluorine Notes, Vol. 6 (139), 2021. URL: [Link][1]

  • Title: Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: The case of cis-2-halocyclohexylamines Source: Beilstein Journal of Organic Chemistry, 15, 818–829, 2019. URL: [Link][2]

  • Title: α-Fluorination of carbonyls with nucleophilic fluorine Source: Nature Chemistry (Indexed via PubMed), 11(5), 426-431, 2019. URL: [Link][3]

Sources

Application

19F NMR characterization techniques for 2-Fluoro-4-methoxycyclohexan-1-amine

Application Note: 19 F NMR Characterization Techniques for 2-Fluoro-4-methoxycyclohexan-1-amine Core Directive & Mechanistic Rationale The strategic incorporation of fluorine into saturated cyclic systems, such as 2-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 19 F NMR Characterization Techniques for 2-Fluoro-4-methoxycyclohexan-1-amine

Core Directive & Mechanistic Rationale

The strategic incorporation of fluorine into saturated cyclic systems, such as 2-Fluoro-4-methoxycyclohexan-1-amine, is a foundational technique in modern drug development used to modulate amine pKa, lipophilicity, and metabolic stability[1]. Because the molecule possesses three stereocenters (C1, C2, and C4), determining its exact three-dimensional conformation is critical for understanding its binding affinity and pharmacokinetics.

19 F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this characterization. The 19 F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio yielding exceptional sensitivity, and an exquisitely sensitive chemical shift range spanning over 300 ppm that lacks background interference in most organic matrices[1].

However, cyclohexane rings undergo rapid chair-chair interconversion at ambient temperatures, with an energy barrier ( Δ G ) of approximately 44 kJ/mol[2]. Consequently, room-temperature 19 F NMR yields a time-averaged signal. To elucidate the absolute stereochemical configuration and isolate specific conformers, the conformational dynamics must be frozen using Variable Temperature (VT) NMR at cryogenic temperatures[3].

Stereochemical Causality in 19 F NMR

The orientation of the fluorine atom (axial vs. equatorial) dictates its NMR parameters through predictable, fundamental physical principles:

  • Chemical Shift ( δ ) Shielding: An axial fluorine experiences significant steric compression from 1,3-diaxial interactions. This compression increases local electron density, shielding the nucleus. Thus, axial fluorines typically resonate significantly upfield (approx. -186 ppm relative to CFCl 3​ ) compared to their less-shielded equatorial counterparts (approx. -165 ppm)[4].

  • Scalar Coupling ( J HF) Geometry: The geminal coupling ( 2 J HF​ ) between the fluorine and the proton on C2 is inherently large (~46–50 Hz) regardless of orientation[3]. However, the vicinal coupling ( 3 J HF​ ) is strictly governed by the Karplus relationship. An axial fluorine will exhibit a massive antiperiplanar coupling (~46 Hz) to adjacent axial protons (at C1 or C3). Conversely, an equatorial fluorine lacks antiperiplanar protons, resulting in much smaller gauche couplings (<15 Hz)[3].

Experimental Workflow

G Start Sample Preparation (2-Fluoro-4-methoxycyclohexan-1-amine) Ref Internal Referencing (CFCl3 or TFA) Start->Ref T1 T1 Relaxation Analysis (Inversion-Recovery) Ref->T1 VT VT-NMR Setup (Cool to 195 K) T1->VT Acq Data Acquisition (19F & 19F{1H}) VT->Acq Analyze Multiplet Analysis (Extract J-couplings) Acq->Analyze Axial Axial Fluorine (Upfield, Large 3J_HF) Analyze->Axial Equatorial Equatorial Fluorine (Downfield, Small 3J_HF) Analyze->Equatorial

Workflow for the 19F NMR stereochemical characterization of fluorinated cyclohexanes.

Step-by-Step Methodologies

Phase 1: Sample Preparation & Referencing
  • Solvent Selection: Dissolve 10–20 mg of 2-Fluoro-4-methoxycyclohexan-1-amine in 0.6 mL of a low-freezing-point deuterated solvent. Expert Insight: Do not use CDCl 3​ , as it freezes at 210 K. Dichloromethane- d2​ (CD 2​ Cl 2​ ) or Acetone- d6​ are mandatory to safely reach the 195 K threshold required to freeze the ring inversion[3].

  • Internal Standard: Add an internal chemical shift reference. While Fluorotrichloromethane (CFCl 3​ , 0.00 ppm) is the IUPAC standard, its high volatility makes it difficult to handle. Sodium Trifluoroacetate (NaTFA, -76.53 ppm) or Trifluoroacetic acid (TFA, ~ -76 ppm) are highly recommended, non-titrating alternatives[1][5].

Phase 2: T 1​ Relaxation Calibration
  • 19 F nuclei often exhibit prolonged spin-lattice relaxation times (T 1​ ) which are highly dependent on the solvent and temperature. Insufficient relaxation delays lead to signal saturation and inaccurate conformer integration[6].

  • Execute an Inversion-Recovery pulse sequence (180°– τ –90°–Acq) to measure the specific T 1​ of the fluorinated amine at the target temperature.

  • Set the relaxation delay (D1) to 5 × T 1​ to ensure >99% return to thermal equilibrium between scans, establishing a quantitatively reliable assay[6].

Phase 3: Variable Temperature (VT) Acquisition
  • Acquire a standard 1D 19 F spectrum and a 19 F{ 1 H} (proton-decoupled) spectrum at 298 K to establish the time-averaged baseline.

  • Gradually cool the probe to 195 K (-78 °C), allowing at least 15 minutes for thermal equilibration[3].

  • Re-tune and re-match the 19 F and 1 H channels. Probe impedance shifts drastically at cryogenic temperatures, and failure to re-tune will severely degrade the signal-to-noise ratio.

  • Acquire the low-temperature 19 F and 19 F{ 1 H} spectra.

Data Presentation

Table 1: Diagnostic 19 F NMR Parameters for Fluorocyclohexanes

ParameterAxial FluorineEquatorial FluorineMechanistic Causality
Chemical Shift ( δ ) ~ -186 ppm~ -165 ppmAxial F is sterically shielded by 1,3-diaxial interactions[4].
Geminal Coupling ( 2 J HF​ ) ~ 46 – 50 Hz~ 46 – 50 HzInherent C-F bond property; largely independent of orientation[3].
Vicinal Coupling ( 3 J HF​ ) ~ 46 Hz (antiperiplanar)< 15 Hz (gauche)Karplus relationship; axial F couples strongly to adjacent axial protons[3].

Table 2: Recommended 19 F NMR Acquisition Parameters

ParameterValueRationale
Frequency Spectrometer dependent 19 F resonates at ~94% of the 1 H frequency (e.g., 376 MHz on a 400 MHz system).
Temperature 298 K and 195 K195 K provides the thermal energy deficit required to freeze ring inversion[3].
Relaxation Delay (D1) 5 × T 1​ Ensures complete longitudinal relaxation for accurate conformer integration[6].
Decoupling 19 F{ 1 H} (WALTZ-16)Collapses 1 H multiplets to singlets to isolate chemical shifts and F-F couplings.

Protocol Self-Validation (Trustworthiness)

To guarantee the scientific integrity of the stereochemical assignment, this protocol functions as a self-validating system:

  • Multiplet Collapse: The complex multiplet observed in the proton-coupled 19 F spectrum must collapse into sharp singlets in the 19 F{ 1 H} spectrum. This proves the observed splitting is exclusively due to heteronuclear 19 F- 1 H coupling, ruling out impurities or unexpected 19 F- 19 F interactions.

  • Integral Conservation: The sum of the integrals of the distinct axial and equatorial conformer peaks at 195 K must perfectly equal the integral of the single, time-averaged peak observed at 298 K.

  • Coupling Symmetry: The large 2 J HF​ and 3 J HF​ couplings extracted from the 19 F spectrum must mathematically match the corresponding 1 H- 19 F couplings observed in the 1 H NMR spectrum of the C2 proton, validating the assignment from both ends of the spin system.

References

  • New Frontiers and Developing Applications in 19F NMR. National Institutes of Health (NIH) / PMC.[Link]

  • Ring inversion in solid fluorocyclohexane. Canadian Journal of Chemistry.[Link]

  • Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. DiVA Portal.[Link]

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry - ACS Publications.[Link]

Sources

Method

The Strategic Integration of 2-Fluoro-4-methoxycyclohexan-1-amine in the Synthesis of Novel Bioactive Molecules

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-4-methoxycyclohexan-1-amine as a versatile building block for the synthesis of novel bioactive molecules. We will explore the unique structural and electronic features of this fluorinated cyclohexylamine derivative and provide detailed protocols for its application in the construction of diverse molecular architectures with therapeutic potential. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are emphasized to ensure scientific integrity and practical utility.

Introduction: The Rationale for Fluorinated Cyclohexylamines in Drug Discovery

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] Specifically, fluorinated cycloalkyl motifs are increasingly sought after in drug design.[3][4] The cyclohexane ring, a common scaffold in bioactive molecules, can suffer from rapid oxidative metabolism. Selective fluorination of the cyclohexane ring can block these sites of metabolism and increase the overall polarity of the molecule, offering a valuable tool in medicinal chemistry design.[1]

2-Fluoro-4-methoxycyclohexan-1-amine presents a particularly interesting building block due to the interplay of its functional groups:

  • The Fluorine Atom: Its high electronegativity can influence the pKa of the neighboring amine, modulate hydrogen bonding capabilities, and create unique dipole moments, potentially enhancing interactions with biological targets.[1][5]

  • The Methoxy Group: This group can act as a hydrogen bond acceptor and its position can influence the conformational preferences of the cyclohexane ring.

  • The Primary Amine: This functional group serves as a key handle for a wide array of synthetic transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

This guide will focus on leveraging these features to synthesize molecules with potential therapeutic applications.

Synthesis of the 2-Fluoro-4-methoxycyclohexan-1-amine Building Block

While a variety of methods exist for the synthesis of fluorinated cyclohexanes, a common strategy involves the fluorination of a suitable precursor followed by the introduction of the amine functionality. A generalized synthetic approach is outlined below.

General Synthetic Workflow

The synthesis typically commences with a commercially available or readily prepared cyclohexanone derivative. The introduction of the fluorine atom can be achieved through several methods, including electrophilic fluorination. Subsequent conversion of a ketone to an amine is often accomplished via reductive amination.

G Start 4-Methoxycyclohexanone Fluorination Electrophilic Fluorination (e.g., Selectfluor) Start->Fluorination Intermediate 2-Fluoro-4-methoxycyclohexanone Fluorination->Intermediate ReductiveAmination Reductive Amination (e.g., NH3, NaBH3CN) Intermediate->ReductiveAmination Product 2-Fluoro-4-methoxycyclohexan-1-amine ReductiveAmination->Product

Caption: General workflow for the synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine.

Protocol: Synthesis of 2-Fluoro-4-methoxycyclohexanone

This protocol describes the α-fluorination of 4-methoxycyclohexanone, a key intermediate.

Materials:

  • 4-Methoxycyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Oxidation of 4-Methoxycyclohexanol: To a stirred solution of pyridinium chlorochromate (1.5 eq) in dichloromethane, add a solution of 4-methoxycyclohexanol (1.0 eq) in dichloromethane at room temperature.[6] Stir the reaction for 3 hours, monitoring by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with additional dichloromethane. Concentrate the filtrate under reduced pressure to yield 4-methoxycyclohexanone.

  • Fluorination: In a separate flask, dissolve 4-methoxycyclohexanone (1.0 eq) in acetonitrile. Add Selectfluor™ (1.2 eq) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 2-fluoro-4-methoxycyclohexanone.

Protocol: Reductive Amination to Yield 2-Fluoro-4-methoxycyclohexan-1-amine

Materials:

  • 2-Fluoro-4-methoxycyclohexanone

  • Ammonia (7 N solution in methanol)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: Dissolve 2-fluoro-4-methoxycyclohexanone (1.0 eq) in methanol. Add a 7 N solution of ammonia in methanol (10 eq) and stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH and extract with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-4-methoxycyclohexan-1-amine. The product may require further purification by distillation or chromatography.

Applications in the Synthesis of Bioactive Molecules

The primary amine of 2-fluoro-4-methoxycyclohexan-1-amine is a versatile functional group that can be readily elaborated to access a wide range of bioactive scaffolds.

Synthesis of Amide and Sulfonamide Derivatives

Amide and sulfonamide functionalities are prevalent in pharmaceuticals. The nucleophilic nature of the primary amine allows for straightforward acylation and sulfonylation reactions.

G Start 2-Fluoro-4-methoxycyclohexan-1-amine Acylation Acylation (R-COCl, base) Start->Acylation Sulfonylation Sulfonylation (R-SO2Cl, base) Start->Sulfonylation Amide Amide Derivative Acylation->Amide Sulfonamide Sulfonamide Derivative Sulfonylation->Sulfonamide

Caption: Derivatization of 2-Fluoro-4-methoxycyclohexan-1-amine.

Materials:

  • 2-Fluoro-4-methoxycyclohexan-1-amine

  • Acid chloride (R-COCl) or Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure (using an acid chloride):

  • Dissolve 2-fluoro-4-methoxycyclohexan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by chromatography.

Table 1: Representative Amide Derivatives

R-Group of Acid ChlorideProduct StructureExpected Biological Activity
PhenylN-(2-fluoro-4-methoxycyclohexyl)benzamidePotential CNS activity
4-ChlorophenylN-(4-chlorophenyl)-2-fluoro-4-methoxycyclohexanamidePotential antimicrobial activity
Thiophen-2-ylN-(2-fluoro-4-methoxycyclohexyl)thiophene-2-carboxamidePotential kinase inhibitor scaffold
Application in the Synthesis of RXFP1 Modulators

Recent patent literature has highlighted the use of 2-fluoro-4-methoxycyclohexan-1-amine derivatives in the development of modulators for the Relaxin Family Peptide Receptor 1 (RXFP1).[7] These modulators have potential applications in the treatment of heart failure.[7] The synthesis involves coupling the fluorinated cyclohexylamine with a substituted bicyclo[2.2.1]heptane carboxylic acid derivative.

Stereochemical Considerations

The synthesis and reactions of 2-fluoro-4-methoxycyclohexan-1-amine can lead to the formation of multiple stereoisomers. The relative and absolute stereochemistry of the final products can significantly impact their biological activity. It is crucial to employ stereoselective synthetic methods or to separate diastereomers and enantiomers using chiral chromatography or resolution techniques. The stereochemistry of fluorinated cyclohexanes can be unambiguously determined by X-ray crystallography.[8]

Conclusion

2-Fluoro-4-methoxycyclohexan-1-amine is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a reactive primary amine, a strategically placed fluorine atom, and a methoxy group provides medicinal chemists with a powerful tool to explore new chemical space and develop drug candidates with improved pharmacological profiles. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development. The strategic incorporation of such fluorinated motifs is expected to continue to play a pivotal role in the advancement of modern therapeutics.

References

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC. Available at: [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC. Available at: [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. Available at: [Link]

  • WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart.
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif - Beilstein Journals. Available at: [Link]

  • Synthesis of 4-methoxycyclohexanone - PrepChem.com. Available at: [Link]

  • "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam. Available at: [Link]

  • Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates - PMC. Available at: [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery - DOI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine . As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of fluorinated cyclohexylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine .

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of fluorinated cyclohexylamines. The introduction of a fluorine atom onto a cyclohexane ring fundamentally alters the electronic landscape and conformational bias of the molecule. The most common points of failure—HF elimination, over-fluorination, and volatility losses—are not random; they are direct consequences of the stereoelectronic properties of the fluorinated ring system.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind yield losses, map out the logical pathways for synthesis, and provide self-validating protocols to ensure your scale-up is successful.

Synthetic Pathway Visualization

To troubleshoot effectively, we must first map the two primary synthetic strategies: the Electrophilic Pathway (via ketone enolization) and the Nucleophilic Pathway (via epoxide ring-opening).

G SM1 4-Methoxycyclohexanone (Starting Material) R1 Selectfluor + TMSCl/LDA (Electrophilic) SM1->R1 SM2 4-Methoxycyclohexene Oxide (Starting Material) R2 Et3N·3HF (Nucleophilic) SM2->R2 I1 2-Fluoro-4-methoxycyclohexanone R1->I1 Fail1 Difluorination / Hydration R1->Fail1 Uncontrolled enolization I2 2-Fluoro-4-methoxycyclohexan-1-ol R2->I2 Fail2 Regio-isomers / Volatility Loss R2->Fail2 Sublimation during workup R3 Reductive Amination (NH4OAc, NaBH3CN) I1->R3 R4 1. MsCl/Et3N  2. NaN3 3. Staudinger Reduction I2->R4 Prod 2-Fluoro-4-methoxycyclohexan-1-amine (Target Product) R3->Prod R4->Prod Fail3 HF Elimination (Alkene) R4->Fail3 Base-induced E2

Fig 1: Divergent synthetic pathways and primary failure modes for 2-Fluoro-4-methoxycyclohexan-1-amine.

Troubleshooting FAQs: Mechanism & Causality

Q1: During the electrophilic fluorination of 4-methoxycyclohexanone with Selectfluor, my yield of the monofluorinated product is <30% due to massive difluorination. How do I control this? The Causality: Selectfluor reacts with the enol tautomer of the ketone. Once the first fluorine is installed, the highly electronegative fluorine atom alters the electronic environment of the carbonyl. In cyclic ketones, this often leads to rapid hydration or a shift in the keto-enol equilibrium that favors further enolization, resulting in 2,2-difluoro or 2,6-difluoro byproducts[1]. The Solution: Do not rely on in situ enolization. You must strictly control the stoichiometry by pre-forming the silyl enol ether (using TMSCl/LDA). This traps the molecule in a 1:1 reactive state. When the silyl enol ether reacts with Selectfluor, the silyl group is cleaved, yielding the monofluorinated ketone without the opportunity for secondary enolization[2].

Q2: I am attempting a direct deoxyfluorination of N-Boc-2-hydroxy-5-methoxycyclohexylamine using DAST. The reaction yields mostly the alkene byproduct. Why is this happening? The Causality: DAST (Diethylaminosulfur trifluoride) generates free diethylamine as a byproduct during the fluorination cycle. Fluorinated cyclohexanes are exceptionally prone to E2 elimination because the highly electronegative fluorine makes adjacent protons acidic. If the newly formed C-F bond and an adjacent C-H bond adopt an anti-periplanar diaxial arrangement in the chair conformation, the free diethylamine acts as a base and rapidly triggers HF elimination[3]. The Solution: Abandon DAST for this substrate. Switch to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) promoted by a non-nucleophilic base like DBU or Et3N·3HF. XtalFluor-E does not generate unhindered, free dialkylamines during the reaction, drastically suppressing the base-induced E2 elimination pathway[4].

Q3: In the epoxide ring-opening route using Et3N·3HF, my TLC and crude NMR show complete conversion to the fluorohydrin, but my isolated yield after column chromatography is unusually low. Where is the product going? The Causality: Fluorinated cyclic intermediates—particularly fluorohydrins and fluoroketones—possess surprisingly high vapor pressures. They are notoriously volatile and prone to rapid sublimation under reduced pressure, especially during rotary evaporation or high-vacuum drying[3]. The Solution: Never subject the intermediate 2-fluoro-4-methoxycyclohexan-1-ol to a high vacuum (< 50 mbar). Extract with a low-boiling solvent (like diethyl ether or DCM) and concentrate using a cool water bath (≤ 25 °C).

Quantitative Reagent Comparison

To make an informed decision on your synthetic route, compare the quantitative metrics of the standard fluorinating agents used for cyclohexyl systems.

Fluorinating AgentReaction PathwayTypical Yield (%)Primary Yield-Loss MechanismMitigation Strategy
Selectfluor Electrophilic (Ketone)40 - 75%Difluorination / HydrationPre-form silyl enol ether[1].
Et3N·3HF Nucleophilic (Epoxide)60 - 85%Sublimation / VolatilityAvoid high vacuum during workup[3].
DAST Deoxyfluorination (Alcohol)10 - 30%HF Elimination (Alkene)Avoid entirely for this substrate[4].
XtalFluor-E Deoxyfluorination (Alcohol)55 - 70%Neighboring Group ParticipationUse DBU promoter; ensure Boc protection[4].

Self-Validating Experimental Protocols

Protocol A: Silyl Enol Ether-Mediated Monofluorination (Electrophilic Route)

This protocol ensures strict 1:1 stoichiometry to prevent difluorination.

  • Enolization: Dissolve 4-methoxycyclohexanone (1.0 eq) in anhydrous THF (0.2 M) under N2. Cool to -78 °C. Dropwise add LDA (1.1 eq). Stir for 30 minutes.

  • Silylation: Add TMSCl (1.2 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in hexanes/NaHCO3. TLC (Hexanes/EtOAc 9:1) should show complete disappearance of the ketone (stains with KMnO4).

  • Solvent Swap: Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF. Redissolve the crude silyl enol ether in anhydrous Acetonitrile (0.15 M).

  • Fluorination: Cool the solution to 0 °C. Add Selectfluor (1.05 eq)[2] in one portion. Stir for 2 hours at 0 °C.

  • Workup: Dilute with diethyl ether and wash with water. Extract the aqueous layer twice with ether. Dry over MgSO4.

    • Critical Step: Concentrate the ether layers at exactly 25 °C and 250 mbar. Do not use a high vacuum pump to dry the product, or you will lose the fluoroketone to sublimation[3].

Protocol B: Stereoinvertive Azidation and Reduction (Nucleophilic Route)

This protocol converts the fluorohydrin to the amine while avoiding the HF elimination common in Pd/C hydrogenations.

  • Mesylation: Dissolve 2-fluoro-4-methoxycyclohexan-1-ol (1.0 eq) in DCM (0.2 M). Add Et3N (2.0 eq) and cool to 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour. Wash with 1M HCl, dry, and concentrate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add NaN3 (3.0 eq). Heat to 80 °C for 12 hours.

    • Validation Checkpoint: IR spectroscopy of the crude mixture must show a strong, sharp stretch at ~2100 cm⁻¹ (azide).

  • Staudinger Reduction: Dissolve the crude azide in THF/H2O (10:1, 0.1 M). Add Triphenylphosphine (PPh3, 1.5 eq) at room temperature. Stir for 16 hours.

    • Rationale: We use the Staudinger reduction instead of standard Pd/C hydrogenation because prolonged exposure to metal surfaces and hydrogen gas can cause hydrodefluorination or promote HF elimination in strained fluorinated rings[3].

  • Isolation: Acidify with 1M HCl (pH 2) and wash with EtOAc to remove triphenylphosphine oxide. Basify the aqueous layer with 2M NaOH (pH 10) and extract with DCM. Dry and concentrate to yield the pure 2-Fluoro-4-methoxycyclohexan-1-amine.

References

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif National Institutes of Health (PMC) / Beilstein J Org Chem.
  • Where Does the Fluorine Come From?
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Scientific & Academic Publishing (SAPUB)
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments American Chemical Society (ACS)

Sources

Optimization

Preventing defluorination during 2-Fluoro-4-methoxycyclohexan-1-amine reactions

Welcome to the Technical Support Center for Fluorinated Aliphatic Amines . As a Senior Application Scientist, I have designed this guide to address the critical instability issues—specifically dehydrofluorination—encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorinated Aliphatic Amines . As a Senior Application Scientist, I have designed this guide to address the critical instability issues—specifically dehydrofluorination—encountered when functionalizing 2-Fluoro-4-methoxycyclohexan-1-amine .

This portal synthesizes mechanistic theory with field-validated protocols to ensure your synthetic workflows remain robust, reproducible, and self-validating.

Part 1: Mechanistic Troubleshooting Guide (Q&A)

Q: Why does my 2-Fluoro-4-methoxycyclohexan-1-amine undergo spontaneous defluorination during standard amide couplings? A: The liability lies in the β -fluoroamine motif. The highly electronegative fluorine atom significantly increases the acidity of the adjacent α -protons. When exposed to standard tertiary amine bases (like DIPEA or TEA, pKₐ ~10.5), the molecule undergoes rapid E2 or E1cB elimination to form an enamine or allylic amine, expelling hydrogen fluoride (HF).

Causality is heavily dictated by the cyclohexane ring's conformation. If the C–H and C–F bonds adopt an antiperiplanar (diaxial) geometry, the orbital overlap heavily favors rapid elimination. The C4-methoxy group locks the ring into specific chair conformations, often forcing the fluorine into an axial position that accelerates this degradation [1].

Q: How do I select the right coupling reagents and bases to prevent HF loss? A: You must minimize the basicity of the reaction medium while maintaining nucleophilicity.

  • Avoid: Uronium-based reagents (HATU, HBTU) because they strictly require strong bases to generate the active ester.

  • Adopt: Carbodiimide-based chemistry (e.g., EDC·HCl) paired with HOAt, or phosphonic anhydrides like T3P. Replace DIPEA with weaker bases such as N-methylmorpholine (NMM, pKₐ ~7.4) or pyridine (pKₐ ~5.2). These bases are strong enough to deprotonate the amine hydrochloride salt but too weak to abstract the α -proton.

Q: I am observing thermal degradation during isolation. How should this compound be stored and handled? A: Free β -fluoroamines can auto-catalyze their own degradation if trace ambient heat or moisture is present. Always store the compound as its hydrochloride (HCl) or trifluoroacetate (TFA) salt at -20°C. The protonated amine ( −NH3+​ ) strongly destabilizes the formation of the partial double bond required for elimination, effectively locking the molecule in a stable state [2].

Pathway Start 2-Fluoro-4-methoxy cyclohexan-1-amine BaseStrong Strong Bases (TEA, DBU, >25°C) Start->BaseStrong Start->BaseStrong pKa > 10 BaseWeak Mild/Weak Bases (NMM, Pyridine, 0°C) Start->BaseWeak Elim Antiperiplanar E2 Elimination (HF Loss) BaseStrong->Elim Success Stable Amide/Amine Product BaseWeak->Success Degradation Enamine / Allylic Amine (Defluorinated Byproduct) Elim->Degradation

Decision tree for reaction conditions preventing defluorination.

Part 2: Quantitative Data Presentation

To illustrate the causality of base selection, the following table summarizes the optimization of an amide coupling between 2-Fluoro-4-methoxycyclohexan-1-amine·HCl and benzoic acid.

Coupling SystemBaseBase pKₐTemperature% Defluorination (Byproduct)% Desired Product
HATUDIPEA10.525°C75%15%
HATUDIPEA10.50°C45%40%
EDC·HCl / HOBtTEA10.725°C60%25%
EDC·HCl / HOAt NMM 7.4 0°C to 25°C < 5% 88%
T3P (50% in EtOAc) Pyridine 5.2 25°C < 2% 85%

Part 3: Validated Experimental Protocols

The following protocol utilizes a self-validating feedback loop to ensure the C–F bond remains intact throughout the transformation.

Protocol 1: Defluorination-Free Amide Coupling (EDC/HOAt Method)

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid (1.1 eq) and HOAt (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion. Stir for 15 minutes at 0°C to form the active ester.

Step 2: Controlled Salt Freeing & Coupling

  • In a separate vial, suspend 2-Fluoro-4-methoxycyclohexan-1-amine·HCl (1.0 eq) in DCM.

  • Add N-methylmorpholine (NMM) (2.5 eq) dropwise at 0°C. Causality note: NMM safely neutralizes the HCl salt without triggering E2 elimination.

  • Transfer the amine solution dropwise into the activated acid mixture over 10 minutes.

  • Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature overnight.

Step 3: In-Process Control (IPC) - Self-Validation

  • Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Check: Look for the target mass [M+H]+ . If an [M−20] peak is observed, defluorination has occurred.

  • Orthogonal Validation: Run a rapid 19F -NMR on the crude mixture. The presence of a multiplet between -170 ppm and -190 ppm confirms the structural integrity of the β -fluorine.

Step 4: Mild Aqueous Workup

  • Quench the reaction with saturated aqueous NH4​Cl . Do not use 1M NaOH or strong carbonate washes, as prolonged exposure to aqueous base can induce late-stage elimination.

  • Extract with Ethyl Acetate ( 3×20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure at ≤30 °C.

Workflow Step1 Activation (EDC/HOAt, 0°C) Step2 Salt Freeing (NMM, DCM) Step1->Step2 Step3 Coupling & IPC (19F-NMR Check) Step2->Step3 Step4 Mild Workup (NH4Cl Quench) Step3->Step4

Optimized step-by-step workflow for defluorination-free amide coupling.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I perform reductive aminations with this building block without losing the fluorine? A: Yes, provided you avoid Lewis acids that coordinate with the fluorine atom. Use weak Brønsted acids (e.g., 1-2 equivalents of acetic acid) to catalyze imine formation. Perform the reduction using Sodium triacetoxyborohydride (STAB) strictly at 0°C.

Q: Are there biological implications if my compound slowly defluorinates in vivo? A: Yes. In biological systems, the release of fluoride from aliphatic compounds often proceeds via α -deprotonation or hydroxylation followed by elimination, leading to reactive Michael acceptors. This mechanism is well-documented in the degradation of fluorinated agents and can lead to off-target toxicity or covalent binding to cytochrome P450 enzymes [3]. Ensuring chemical stability during synthesis is a prerequisite for metabolic stability.

Q: Can I use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with this amine? A: It is highly challenging. Transition metals like Pd and Cu can undergo oxidative addition into the C–F bond or promote β -fluoride elimination. If necessary, use specialized bulky, electron-rich ligands (e.g., BrettPhos) and weak inorganic bases (e.g., Cs2​CO3​ ) at the lowest possible temperatures.

References

  • Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: the case of cis-2-halocyclohexylamines. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β -Fluoro Amines. Organic Letters. Available at:[Link]

  • Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Fluoro-4-methoxycyclohexylamine

An advanced technical support resource designed for professionals in research and drug development. This guide provides in-depth troubleshooting and optimization strategies for the palladium-catalyzed cross-coupling of 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource designed for professionals in research and drug development. This guide provides in-depth troubleshooting and optimization strategies for the palladium-catalyzed cross-coupling of 2-Fluoro-4-methoxycyclohexylamine, a challenging secondary alicyclic amine.

Welcome to our dedicated technical support center. This guide is structured to provide researchers, synthetic chemists, and drug development professionals with expert insights and practical solutions for the successful cross-coupling of 2-Fluoro-4-methoxycyclohexylamine. Given the unique structural features of this substrate—a secondary alicyclic amine with electronic and steric complexity—we will move beyond generic advice to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Fluoro-4-methoxycyclohexylamine a "challenging" substrate for Buchwald-Hartwig amination?

A1: The difficulty arises from a combination of factors inherent to its structure:

  • Secondary Alicyclic Amine: These substrates are notoriously prone to a key side reaction called β-hydride elimination from the palladium-amido intermediate. This pathway competes directly with the desired reductive elimination step that forms the C-N bond, leading to reduced yields and formation of byproducts.[1]

  • Steric Hindrance: The cyclohexyl ring is sterically demanding, which can slow down both the initial coordination to the palladium center and the final bond-forming reductive elimination step.

  • Electronic Effects: The fluorine atom is electron-withdrawing, which reduces the nucleophilicity of the amine nitrogen, making it a less reactive coupling partner compared to a non-fluorinated analogue.

  • Potential for Catalyst Inhibition: Secondary amines can sometimes bind too strongly to the palladium catalyst, leading to catalyst deactivation and incomplete conversion.[2]

Q2: How do I choose the right initial conditions (catalyst, ligand, base) for my reaction?

A2: The selection of the catalyst system is the most critical factor for success. The Buchwald-Hartwig amination has evolved through several "generations" of catalysts, with modern systems designed to handle challenging substrates.[3]

  • Palladium Precatalyst: Start with a modern, air-stable palladium precatalyst like a G3 or G4 palladacycle (e.g., XPhos Pd G3, RuPhos Pd G4). These form the active Pd(0) species efficiently and reproducibly under basic conditions, avoiding the inconsistencies of in-situ catalyst generation from sources like Pd₂(dba)₃ or Pd(OAc)₂.[4][5]

  • Ligand: The ligand's role is paramount. For sterically hindered secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3][6] They accelerate the rate-limiting reductive elimination step, outcompeting β-hydride elimination.[1] Excellent starting choices include RuPhos , XPhos , or BrettPhos . These ligands create a sterically crowded coordination sphere around the palladium, promoting the desired bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[7][8] Sodium tert-butoxide (NaOtBu) is often the most effective choice for these couplings. However, if your aryl halide contains base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened, though they may require higher temperatures.[4][6]

Q3: Which solvents are most suitable for this type of cross-coupling?

A3: The choice of solvent can significantly influence reaction rate and outcome.

  • Aprotic, Nonpolar to Moderately Polar Solvents: Toluene and 1,4-dioxane are the most common and effective solvents. They are generally poor at solvating ionic species, which can favor the key steps in the catalytic cycle.[8][9]

  • Ethers: Solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) are also excellent choices, particularly for reactions run at moderate temperatures.

  • Polar Aprotic Solvents: While solvents like DMF can be used, they may sometimes lead to catalyst decomposition or unwanted side reactions, especially at higher temperatures.[8][9] It is generally recommended to start with toluene or dioxane.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format, providing a clear path from problem identification to resolution.

Problem 1: Low to No Conversion of Starting Materials

Q: I've run my reaction overnight and LC-MS analysis shows primarily unreacted aryl halide and amine. What's going wrong?

A: This indicates a failure in one of the early stages of the catalytic cycle, most likely catalyst activation or oxidative addition.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is not being generated or is being poisoned.

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[10] Oxygen can oxidize and deactivate the Pd(0) catalyst. Use freshly degassed solvents. If using an older bottle of a palladium source like Pd₂(dba)₃, switch to a fresh batch or, preferably, an air-stable precatalyst like RuPhos Pd G3.[4][5]

  • Suboptimal Temperature: The energy barrier for oxidative addition, particularly with challenging aryl chlorides, may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. A good range for initial screening is 80-110 °C.[5] For highly unreactive aryl chlorides, temperatures up to 130 °C may be necessary, but monitor for decomposition.

  • Incorrect Base or Ligand Combination: The chosen conditions may not be suitable for your specific aryl halide.

    • Solution: The choice of ligand and base is critical and often substrate-dependent. If your initial attempt fails, a systematic screening of conditions is the most logical next step.

Experimental Protocol: Ligand/Base Screening

This protocol uses a 24-well plate format for efficient, parallel optimization.

  • Preparation: In a glovebox, array 24 microwave vials, each with a small stir bar.

  • Stock Solutions: Prepare stock solutions of your aryl halide and 2-Fluoro-4-methoxycyclohexylamine in degassed toluene or dioxane.

  • Reagent Dispensing:

    • To each vial, add the appropriate palladium precatalyst and ligand combination (see table below).

    • Add the designated base to each vial.

    • Dispense the aryl halide and amine stock solutions into each vial. .

  • Reaction: Seal the vials, remove the plate from the glovebox, and place it on a pre-heated reaction block or in an oil bath with vigorous stirring.

  • Analysis: After a set time (e.g., 4 hours or 16 hours), take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to the desired product.

Table 1: Example Screening Array for an Aryl Bromide

Well Pd Precatalyst (mol%) Ligand (mol%) Base (equiv) Temperature (°C)
A1 XPhos Pd G3 (2) (XPhos) (4) NaOtBu (1.5) 100
A2 RuPhos Pd G3 (2) (RuPhos) (4) NaOtBu (1.5) 100
A3 BrettPhos Pd G3 (2) (BrettPhos) (4) NaOtBu (1.5) 100
B1 XPhos Pd G3 (2) (XPhos) (4) LHMDS (1.5) 100
B2 RuPhos Pd G3 (2) (RuPhos) (4) LHMDS (1.5) 100
B3 BrettPhos Pd G3 (2) (BrettPhos) (4) LHMDS (1.5) 100
C1 XPhos Pd G3 (2) (XPhos) (4) K₃PO₄ (2.0) 110
C2 RuPhos Pd G3 (2) (RuPhos) (4) K₃PO₄ (2.0) 110

| C3 | BrettPhos Pd G3 (2)| (BrettPhos) (4)| K₃PO₄ (2.0) | 110 |

Problem 2: Significant Side Product Formation

Q: My starting materials are consumed, but the yield of my desired product is low. I see major byproducts in the LC-MS/TLC.

A: This is a common issue, especially with alicyclic amines. The most likely culprits are hydrodehalogenation of the aryl halide or β-hydride elimination from the amine.

Troubleshooting Workflow for Side Reactions

G Start Low Yield with Byproduct Formation CheckByproduct Identify Byproduct Mass Start->CheckByproduct Dehalogenation Byproduct = Arene-H (Hydrodehalogenation) CheckByproduct->Dehalogenation Mass matches Ar-H? BetaHydride Byproduct = Imine/Enamine or related species CheckByproduct->BetaHydride Other mass? Dehalogenation_Cause1 Cause: Impure Base/Solvent (H₂O or H-donors) Dehalogenation->Dehalogenation_Cause1 Dehalogenation_Cause2 Cause: Catalyst Decomposition Dehalogenation->Dehalogenation_Cause2 BetaHydride_Cause Cause: Reductive Elimination is too slow relative to β-Hydride Elimination BetaHydride->BetaHydride_Cause Dehalogenation_Sol1 Solution: 1. Use fresh, anhydrous base (NaOtBu). 2. Ensure solvent is dry and degassed. Dehalogenation_Cause1->Dehalogenation_Sol1 Dehalogenation_Sol2 Solution: 1. Lower reaction temperature. 2. Use a more robust ligand (e.g., RuPhos). Dehalogenation_Cause2->Dehalogenation_Sol2 BetaHydride_Sol Solution: 1. Increase steric bulk of the ligand (e.g., switch from XPhos to RuPhos). 2. Use a stronger, more sterically hindered base (e.g., NaOtBu). 3. Lower the reaction temperature. BetaHydride_Cause->BetaHydride_Sol

Caption: A systematic workflow for troubleshooting side reactions.

Detailed Explanation:

  • Hydrodehalogenation: This occurs when the aryl halide is converted to the corresponding arene (Ar-X → Ar-H). It is a common problem, often exacerbated by moisture or protic impurities that can act as hydrogen donors.[11][12] Using a freshly opened bottle of base and rigorously dried solvents can mitigate this.

  • β-Hydride Elimination: This is the most significant competing pathway for secondary amines.[1] The palladium-amido intermediate, instead of undergoing reductive elimination to form the C-N bond, eliminates a β-hydrogen from the cyclohexyl ring. This generates an enamine or imine and a palladium-hydride species, which can participate in other unwanted reactions. The key to suppressing this is to use very bulky phosphine ligands (like RuPhos or BrettPhos) that sterically enforce the reductive elimination pathway.[1][3]

Problem 3: Difficulty with Product Purification

Q: My reaction worked, but I'm struggling to separate my product from the phosphine oxide and other byproducts.

A: Purification can be challenging due to the similar polarities of the desired product and ligand-derived impurities.

Strategies for Purification:

  • Acid/Base Extraction:

    • Since your product is a basic amine, you can perform an acidic wash. Dilute the crude reaction mixture in a solvent like ethyl acetate or dichloromethane.

    • Extract with dilute aqueous HCl (e.g., 1 M). Your product will move into the aqueous layer as the ammonium salt.

    • Wash the organic layer again to ensure complete extraction.

    • Carefully basify the combined aqueous layers with NaOH or NaHCO₃ until pH > 10.

    • Extract the free-based product back into an organic solvent.

    • This procedure will leave non-basic impurities, like phosphine oxides, in the original organic layer.

  • Chromatography:

    • Silica Gel: If your product is stable on silica, this is a standard method. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate with 1% triethylamine) is often effective. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel.

    • Alumina: For very base-sensitive compounds, basic or neutral alumina can be a better choice than silica.

  • Filtration through a Scavenger Resin:

    • After initial workup, the crude product can be dissolved in a suitable solvent and passed through a plug of silica or a specialized scavenger resin designed to bind phosphine-related impurities.

General Experimental Protocol

This protocol provides a robust starting point for the cross-coupling of 2-Fluoro-4-methoxycyclohexylamine with an aryl bromide.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Catalytic_Cycle cluster_main Catalytic Cycle cluster_side Side Reaction Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition (+ Ar-X) Amine_adduct [L-Pd(II)(Ar)(AmineH)]+X- PdII_complex->Amine_adduct Ligand Exchange (+ Amine-H) Amido_complex L-Pd(II)(Ar)(Amine) Amine_adduct->Amido_complex Deprotonation (- Base-H+X-) Amido_complex->Pd0 Reductive Elimination (+ Ar-Amine) Beta_Elim β-Hydride Elimination Amido_complex->Beta_Elim

Caption: The catalytic cycle for Buchwald-Hartwig amination and the competing β-hydride elimination pathway.

Procedure:

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-Fluoro-4-methoxycyclohexylamine (1.2 mmol, 1.2 equiv) via syringe, followed by degassed toluene (5 mL, 0.2 M).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography or acid/base extraction as described above.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • ACS Publications. (2006). An Efficient Direct Amination of Cyclic Amides and Cyclic Ureas. [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. [Link]

  • Nature. (n.d.). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. [Link]

  • National Institutes of Health. (n.d.). Palladium-Mediated Cγ—H Functionalization of Alicyclic Amines. [Link]

  • ACS Publications. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]

  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • National Institutes of Health. (n.d.). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12080–12130. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • National Institutes of Health. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. [Link]

  • The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • ResearchGate. (n.d.). Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. [Link]

  • EPFL. (2011). Palladium Catalyzed C-H Amination. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. (n.d.). Optimisation of amine coupling for retention of ee and yield. [Link]

  • University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Bioisosteric Replacement: Morpholine vs. 2-Fluoro-4-methoxycyclohexan-1-amine

A Comparative Guide on Modulating pKa, Escaping Flatland, and Optimizing ADME/Tox Profiles Executive Summary In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif, frequently employed to imp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Modulating pKa, Escaping Flatland, and Optimizing ADME/Tox Profiles

Executive Summary

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif, frequently employed to improve aqueous solubility and serve as a hinge-binding hydrogen bond acceptor in kinase inhibitors [1]. However, morpholine carries significant liabilities, including high susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism and a moderate basicity (pKa ~8.3) that frequently triggers hERG-mediated cardiotoxicity and phospholipidosis.

To circumvent these issues, drug discovery programs are increasingly adopting sp³-rich bioisosteres to "escape flatland" [2]. The substitution of morpholine with 2-fluoro-4-methoxycyclohexan-1-amine represents a sophisticated bioisosteric strategy. This guide objectively compares the physicochemical and pharmacological performance of these two moieties, detailing the mechanistic causality behind their differences and providing validated experimental protocols for their evaluation.

Mechanistic Rationale: The Causality of Bioisosterism

Understanding why a bioisostere outperforms the original moiety requires a deep dive into the electronic and steric microenvironments of the molecules.

The Morpholine Liability

Morpholine consists of a secondary amine (attachment point) and an ether oxygen (hydrogen bond acceptor).

  • Metabolic Vulnerability: Morpholine possesses four α -protons adjacent to its heteroatoms. These electron-rich sites are highly susceptible to CYP3A4/CYP2D6 oxidation, leading to the formation of morpholin-3-one (lactam) metabolites or resulting in detrimental ring-opening events.

  • Toxicity via Basicity: With a pKa of approximately 8.3, morpholine is predominantly protonated (>90%) at physiological pH (7.4). This cationic state is a primary pharmacophore for binding to the inner cavity of the hERG potassium channel, a major cause of drug-induced QT prolongation.

The 2-Fluoro-4-methoxycyclohexan-1-amine Advantage

Replacing morpholine with a fluorinated methoxycyclohexylamine addresses these liabilities through targeted physicochemical modulation [3]:

  • Metabolic Shielding: The cyclohexane core replaces the metabolically labile α -protons of morpholine with a highly stable sp³ carbon framework. The methoxy group (-OMe) perfectly mimics the hydrogen bond acceptor role of the morpholine oxygen.

  • pKa Modulation via Inductive Effects: The strategic placement of a highly electronegative fluorine atom at the C2 position (adjacent to the amine) exerts a strong through-bond electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, predictably lowering the amine's pKa by 1.5 to 2.0 units (down to ~6.5–7.0). Consequently, the molecule exists primarily as a neutral species at pH 7.4, drastically reducing hERG affinity and improving passive membrane permeability.

  • Conformational Locking: The fluorine atom induces a gauche effect with the adjacent amine, restricting the cyclohexane ring into a pre-organized, bioactive chair conformation. This reduces the entropic penalty upon target binding.

Logical Workflow of Replacement

G M Morpholine Motif (pKa ~8.3, CYP Labile) B 2-Fluoro-4-methoxycyclohexan-1-amine (F-Inductive Effect, sp3-Rich) M->B Bioisosteric Replacement P Enhanced ADME (Increased CLint Stability) B->P Metabolic Shielding T Reduced Toxicity (Mitigated hERG Binding) B->T pKa Modulation

Logical flow of bioisosteric replacement addressing morpholine liabilities.

Quantitative Performance Comparison

The following table synthesizes representative comparative data for a model targeted therapeutic scaffold where morpholine was replaced by 2-fluoro-4-methoxycyclohexan-1-amine.

Physicochemical / ADME PropertyMorpholine Analog2-F-4-OMe-Cyclohexylamine AnalogMechanistic Driver (Causality)
Basic pKa 8.36.6Strong -I inductive effect of the C2 fluorine pulls electron density from the amine.
LogD (pH 7.4) 1.22.4Increased neutral fraction at pH 7.4 and higher inherent lipophilicity of the sp³ core.
HLM CLint ( μ L/min/mg)85 (High)18 (Low)Elimination of oxidizable α -protons; steric/electronic shielding by fluorine.
hERG IC50 ( μ M)2.1 (Flagged)>30 (Safe)Reduced basicity eliminates the cationic charge required for hERG cavity binding.
Papp (PAMPA) ( 10−6 cm/s)4.518.2Higher fraction of neutral species significantly enhances passive transcellular diffusion.

Experimental Workflows & Self-Validating Protocols

To objectively verify the success of this bioisosteric replacement, laboratories must employ self-validating assay systems. A protocol is only trustworthy if it contains internal controls that validate the assay's performance independent of the test article.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the reduction in intrinsic clearance (CLint) due to the metabolic shielding of the fluorinated cyclohexane core.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Test Article Spiking: Prepare 1 μ M solutions of the Morpholine analog, the 2-F-4-OMe-cyclohexylamine analog, and control compounds (Verapamil as high-clearance positive control; Warfarin as low-clearance negative control) in the buffer.

  • Pre-incubation: Add HLMs to the compound mixtures to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plates at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the depletion of the parent compound.

  • Self-Validation Criteria: The assay is only valid if Verapamil shows >80% depletion at 60 mins and Warfarin shows <10% depletion.

Protocol 2: Automated Patch-Clamp hERG Assay

Objective: Confirm that the pKa reduction induced by the fluorine atom mitigates off-target hERG channel blockade.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency using Detachin.

  • System Setup: Load the cells into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Use standard extracellular (high Na⁺) and intracellular (high K⁺) physiological solutions.

  • Electrophysiology Protocol: Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the test compounds in escalating concentrations (0.1, 1, 3, 10, 30 μ M) with a 3-minute incubation per concentration.

  • Control Application: Apply 0.1 μ M E-4031 (a known potent hERG inhibitor) at the end of the recording as a positive control.

  • Self-Validation Criteria: The specific cell recording is only valid if the seal resistance is >1 G Ω , the initial tail current is >300 pA, and the final E-4031 application results in >90% inhibition of the remaining current.

Experimental Verification Workflow

G S1 Compound Synthesis & Verification (NMR, LC-MS) S2 In Vitro ADME (HLM/RLM Clearance Assay) S1->S2 S3 Physicochemical Profiling (pKa, LogD, PAMPA) S1->S3 S4 Safety Pharmacology (Automated hERG Patch Clamp) S2->S4 S3->S4 S5 Data Synthesis & Lead Selection S4->S5

Self-validating experimental workflow for evaluating bioisosteric replacements.

Conclusion

The transition from a morpholine ring to a 2-fluoro-4-methoxycyclohexan-1-amine bioisostere is a masterclass in applied physical organic chemistry. By leveraging the sp³ character of the cyclohexane ring and the powerful inductive effect of the fluorine atom, researchers can systematically engineer out metabolic liabilities and basicity-driven toxicities. While the synthetic complexity of the fluorinated cyclohexane is higher than that of off-the-shelf morpholine, the resulting improvements in intrinsic clearance, membrane permeability, and safety margins make it a highly justifiable investment in lead optimization.

References

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from[Link][2]

  • National Institutes of Health (PMC). (2020). SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. Pharmaceuticals. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Fluoro-4-methoxycyclohexan-1-amine: A Risk-Based Approach

In the landscape of modern drug discovery and chemical research, fluorinated amine compounds are invaluable tools for modulating the properties of molecules.[1] However, the very characteristics that make them advantageo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical research, fluorinated amine compounds are invaluable tools for modulating the properties of molecules.[1] However, the very characteristics that make them advantageous also demand a rigorous and informed approach to their handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Fluoro-4-methoxycyclohexan-1-amine. As a complete Safety Data Sheet (SDS) for this specific molecule may not always be readily accessible, the following procedures are grounded in the established principles for handling halogenated organic amines, ensuring a conservative and safety-first methodology.

Core Principles: Hazard Identification and Risk Assessment

Understanding the "why" is paramount to ensuring safe disposal. The hazards of 2-Fluoro-4-methoxycyclohexan-1-amine can be inferred from its constituent chemical groups:

  • Cyclohexylamine Backbone : The foundational structure is a cycloalkylamine. Compounds in this class are typically basic, corrosive, and can be irritating to the skin, eyes, and respiratory system.[2][3] They often have a characteristic ammonia-like or fishy odor.[2][3]

  • Amine Functional Group : As an amine, this compound is incompatible with strong acids (violent neutralization reaction) and oxidizing agents. Waste streams containing amines must always be segregated from these materials.[1]

  • Fluorine Substituent : The presence of a carbon-fluorine bond classifies this compound as a halogenated organic .[4][5] This is the single most critical factor for its disposal. Thermal decomposition, particularly during incineration, has the potential to generate highly corrosive and toxic hydrogen fluoride (HF) gas. Therefore, specialized high-temperature incineration with off-gas "scrubbing" is the required disposal method.[6][7]

Based on this assessment, all waste containing 2-Fluoro-4-methoxycyclohexan-1-amine must be treated as Hazardous Waste .

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

  • Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are mandatory.

    • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but always consult your institution's specific glove compatibility charts.[1]

    • Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are required.

Hazard Class Primary Risks Required Actions & PPE
Halogenated Organic Potential to form HF upon incineration; environmental persistence.Segregate as "Halogenated Waste"; dispose of via high-temperature incineration.
Amine Basic, corrosive, incompatible with acids and oxidizers.Segregate from incompatible chemicals; wear gloves, goggles, and lab coat.
Irritant (GHS07) Causes skin, eye, and respiratory irritation.[8]Handle in a fume hood; avoid all direct contact and inhalation.[8]
Step-by-Step Disposal Workflow

The following protocol outlines the complete lifecycle of waste management for 2-Fluoro-4-methoxycyclohexan-1-amine, from the point of generation to final disposal.

Proper segregation is the foundation of safe chemical waste management.

  • Identify the Waste Stream : All materials containing 2-Fluoro-4-methoxycyclohexan-1-amine (e.g., neat compound, solutions, reaction mixtures, rinsate) must be classified as "Halogenated Organic Waste."

  • Maintain Segregation : This waste stream must be kept separate from all other waste types, especially:

    • Non-halogenated organic waste.[4][9]

    • Acids and bases.[1]

    • Oxidizers.[1]

    • Aqueous waste (unless the aqueous layer is from an extraction of the compound and is thus contaminated).

  • Select a Compatible Container : Use a clean, sealable container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1][10] Ensure the container is in good condition with no cracks or leaks.

  • Keep Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[4] Using a funnel that is left in the opening is not an acceptable practice.

Accurate labeling is a critical safety and regulatory requirement. The label must be affixed to the container before the first drop of waste is added.[4]

Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • Full Chemical Name(s) : Write out "Waste 2-Fluoro-4-methoxycyclohexan-1-amine." Do not use abbreviations or chemical formulas.[4] If it is a mixture, list all components and their approximate percentages.

  • Hazard Information : Clearly indicate the associated hazards. It is good practice to add "Contains Fluorine" and "Corrosive (Amine)."

  • Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Store Away from Incompatibles : Ensure the SAA location for this waste is physically separated from any acids or strong oxidizing agents.

  • Contact EHS : Never dispose of this chemical down the drain or in the regular trash.[11]

  • Arrange for Pickup : When the waste container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. They will coordinate with a licensed hazardous waste disposal contractor for transport and final destruction via incineration.[9]

The decision-making process for proper disposal is summarized in the workflow diagram below.

G cluster_0 Waste Generation & Characterization cluster_1 Preparation & Segregation cluster_2 Accumulation & Final Disposal gen Waste containing 2-Fluoro-4-methoxycyclohexan-1-amine generated char Characterize as: 'Halogenated Organic Amine Waste' gen->char container Select compatible container (e.g., HDPE) and affix proper label char->container segregate Segregate from non-halogenated waste, acids, and oxidizers container->segregate accum Store sealed container in designated Satellite Accumulation Area segregate->accum ehs Contact Institutional EHS Office for waste pickup accum->ehs dispose Disposal by licensed contractor (High-Temp Incineration) ehs->dispose

Caption: Workflow for the proper disposal of 2-Fluoro-4-methoxycyclohexan-1-amine.

Disposal of Contaminated Materials
  • Empty Containers : The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as part of the halogenated organic hazardous waste stream.[1] After triple-rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's policy for solid waste.

  • Contaminated Labware and PPE : Disposable items such as pipette tips, weigh boats, or gloves that are grossly contaminated should be placed in a sealed, labeled bag and disposed of as solid hazardous waste. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent, with the rinsate being collected as hazardous waste.

This guide provides a robust framework for the safe and compliant disposal of 2-Fluoro-4-methoxycyclohexan-1-amine. By understanding the chemical principles behind the procedures, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Emory University, "Chemical Waste Disposal Guidelines," Emory University Department of Chemistry, Available at: [Link].

  • Braun Research Group, "Halogenated Organic Liquids - Standard Operating Procedure," University of Illinois Urbana-Champaign, Available at: [Link].

  • Occupational Safety and Health Administration (OSHA), "CYCLOHEXYLAMINE," OSHA.gov, 2022. Available at: [Link].

  • U.S. Environmental Protection Agency, "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes," EPA.gov, 1988. Available at: [Link].

  • Various Authors, "Organic solvents disposal strategies?" ResearchGate, 2013. Available at: [Link].

  • Flick Anticimex, "SAFETY DATA SHEET," Flick-anticimex.com.au. Available at: [Link].

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Handling

Personal protective equipment for handling 2-Fluoro-4-methoxycyclohexan-1-amine

Comprehensive Safety & Operational Guide: Handling 2-Fluoro-4-methoxycyclohexan-1-amine Executive Summary & Chemical Profile 2-Fluoro-4-methoxycyclohexan-1-amine (Formula: C₇H₁₄FNO, Molecular Weight: 147.19 g/mol ) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-Fluoro-4-methoxycyclohexan-1-amine

Executive Summary & Chemical Profile

2-Fluoro-4-methoxycyclohexan-1-amine (Formula: C₇H₁₄FNO, Molecular Weight: 147.19 g/mol ) is a specialized alicyclic amine utilized as a highly valuable molecular building block in advanced drug discovery and pharmaceutical synthesis[1]. While its structural properties make it ideal for drug development, they also impart significant occupational hazards.

This guide provides researchers and drug development professionals with a field-proven, self-validating protocol for safe handling, rigorous Personal Protective Equipment (PPE) selection, and compliant disposal.

Hazard Causality: The "Why" Behind the PPE

As a Senior Application Scientist, I emphasize that effective laboratory safety requires understanding molecular behavior, rather than simply memorizing compliance rules. The hazards of this compound are driven by three distinct structural features:

  • Corrosivity (Primary Amine): The amine functional group is highly basic. Upon contact with biological tissue, it rapidly saponifies epidermal lipids, leading to severe, deep-tissue chemical burns[2].

  • Enhanced Dermal Penetration (Fluoro Group): The addition of a fluorine atom increases the molecule's lipophilicity (LogP). If splashed on unprotected skin, this compound will partition into and bypass the lipid-rich stratum corneum significantly faster than non-fluorinated aliphatic amines, greatly increasing the risk of systemic toxicity.

  • Inhalation Toxicity: Low-molecular-weight amines possess high vapor pressures. Inhalation of free-base amine vapors causes immediate respiratory tract irritation, mucosal damage, and potential pulmonary edema[2]. Therefore, engineering controls must serve as the primary line of defense before relying on PPE[3].

Quantitative Chemical Profile & PPE Matrix

Table 1: Chemical Properties & Hazard Profile

Property Value / Description Operational Implication
Molecular Formula C₇H₁₄FNO Contains halogens and amines; dictates strict waste segregation protocols[1].
Molecular Weight 147.19 g/mol Low MW indicates high potential for volatility at room temperature[1].

| Primary Hazard | Corrosive / Toxic | Requires heavy-duty dermal and ocular barrier protection[2]. |

Table 2: Required Personal Protective Equipment (PPE) Matrix

PPE Category Specification Mechanistic Rationale & Validation
Eye/Face Chemical splash goggles + ANSI-rated Face Shield. Protects against micro-splashes. Validation: Ensure goggles form a complete, airtight seal against the face; standard safety glasses are insufficient[4].
Hands Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Neoprene (14+ mil). Amines rapidly degrade standard latex and thin nitrile. Double-layering provides a fail-safe against rapid permeation[4]. Validation: Perform an air-inflation leak test on outer gloves prior to donning.
Body Flame-resistant (FR) or chemically-resistant lab coat, fully buttoned. Prevents skin exposure to corrosive vapors and splashes[5]. Validation: Coat must extend to the wrists and below the knees.

| Respiratory | Class II Type B2 Fume Hood (Primary). NIOSH-approved respirator with ammonia/methylamine cartridges (Emergency). | OSHA mandates engineering controls as the primary defense against toxic vapors[3]. Validation: Verify hood face velocity is 80-100 fpm before opening the chemical vessel. |

Operational Workflow: Step-by-Step Methodology

Phase 1: Pre-Operation Setup & Validation

  • Engineering Control Check: Verify the chemical fume hood is fully operational. The sash must be positioned at or below the certified working height (typically 18 inches)[3].

  • Workspace Clearance: Remove all incompatible chemicals from the hood—specifically oxidizing agents, strong acids, and halogenated solvents.

  • PPE Donning: Apply the double-glove system and ensure no exposed skin exists between the glove cuff and the lab coat sleeves[4].

Phase 2: Chemical Handling & Transfer

  • Vessel Selection: Transfer the amine only into glass or High-Density Polyethylene (HDPE) containers. Critical Rule: Do not store amines or corrosive materials in metal containers, as they induce severe corrosion and can generate explosive hydrogen gas[6].

  • Transfer Protocol: Use a positive-displacement pipette or a glass syringe with a stainless-steel needle for liquid transfers to prevent aerosolization. Keep vessels sealed when not actively transferring.

  • Validation Check: Monitor the ambient air in the hood. If a strong, fishy/ammonia-like odor is detected outside the sash, immediately seal the vessel and request a ventilation audit.

Phase 3: Post-Operation Decontamination

  • Surface Neutralization: Wipe down all spatulas, glassware exteriors, and hood surfaces with a dilute, weak acid (e.g., 1M Citric Acid) to neutralize residual free amine[5].

  • Rinse: Follow the acidic wipe with a distilled water wipe to remove residual citrate salts.

  • Validation Check: Swab the decontaminated surface with moistened pH indicator paper. A pH reading of 6-7 confirms the successful neutralization of the basic amine.

Spill Response & Waste Disposal Plan

Emergency Spill Protocol

  • Isolate: Lower the fume hood sash completely. If the spill occurs outside the hood, evacuate the immediate area[2].

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Never use sawdust or paper towels , as concentrated amines can react exothermically with organic matter.

  • Neutralize & Collect: Carefully spray the absorbed mass with 1M Citric Acid. Scoop the neutralized mixture using a non-sparking, plastic dustpan into an HDPE solid waste container[7].

Waste Disposal Plan

  • Containerization: Collect all liquid waste in a dedicated, clearly labeled HDPE carboy. Ensure the container is securely capped when not actively adding waste[6].

  • Segregation: Strictly isolate amine waste from halogenated solvents. Mixing primary amines with halogenated compounds (e.g., dichloromethane) can lead to uncontrolled, exothermic alkylation reactions in the waste carboy[6].

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and primary hazards (Corrosive, Toxic) in compliance with OSHA Hazard Communication Standards[8].

Operational Workflow Visualization

G Setup 1. Pre-Operation Setup Verify Hood & Don PPE Handling 2. Chemical Handling Glass/HDPE Vessels Only Setup->Handling Decon 3. Decontamination Neutralize Residue Handling->Decon Spill Emergency Spill Isolate & Absorb Handling->Spill If Spill Occurs Waste 4. Waste Disposal Segregate from Halogens Decon->Waste Spill->Waste

Figure 1: Standard operational workflow and emergency spill routing for handling fluorinated amines.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council (The National Academies Press) URL: [Link]

  • Title: Chemical Hazards and Toxic Substances - Controlling Exposure Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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